molecular formula C8H14ClN3OS2 B14615548 N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride CAS No. 58478-29-8

N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride

Cat. No.: B14615548
CAS No.: 58478-29-8
M. Wt: 267.8 g/mol
InChI Key: RQZDBMVDTISUTJ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride is a complex organic compound that features a unique structure combining a dithiazole ring with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylamine with a dithiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiazole derivatives.

Scientific Research Applications

N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-thiadiazol-3-iminium chloride
  • N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-oxadiazol-3-iminium chloride

Uniqueness

N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride is unique due to its dithiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

58478-29-8

Molecular Formula

C8H14ClN3OS2

Molecular Weight

267.8 g/mol

IUPAC Name

dimethyl-(5-morpholin-4-yl-1,2,4-dithiazol-3-ylidene)azanium;chloride

InChI

InChI=1S/C8H14N3OS2.ClH/c1-10(2)7-9-8(14-13-7)11-3-5-12-6-4-11;/h3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

RQZDBMVDTISUTJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](=C1N=C(SS1)N2CCOCC2)C.[Cl-]

Origin of Product

United States

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